1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
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Overview
Description
1-Methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine typically involves multiple steps, starting with the formation of the imidazo[4,5-b]pyridine core. One common approach is the cyclization of an appropriate precursor, such as a 2-aminopyridine derivative, with a trifluoromethylating agent under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions, particularly at the trifluoromethyl group, can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas in the presence of a catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
1-Methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies, such as investigating enzyme inhibition or receptor binding.
Medicine: Potential medicinal applications include the development of new drugs for treating various diseases.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)benzene
1-Methyl-6-(3-(trifluoromethyl)phenyl)-2-thiobiurea
Uniqueness: 1-Methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine stands out due to its specific structure and the presence of the imidazo[4,5-b]pyridine core, which imparts unique chemical and biological properties compared to other trifluoromethylated compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
CAS No. |
2751620-26-3 |
---|---|
Molecular Formula |
C8H6F3N3 |
Molecular Weight |
201.1 |
Purity |
0 |
Origin of Product |
United States |
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